

# Validating the Use of Dibutyl Adipate in Food Contact Materials: A Comparative Guide

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## Compound of Interest

Compound Name: *Dibutyl adipate*

Cat. No.: *B094505*

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This guide provides a comprehensive comparison of **Dibutyl adipate** (DBA) with other common plasticizers used in food contact materials (FCMs). The information presented is based on regulatory status, toxicological data, and performance characteristics, supported by experimental findings. This document aims to assist researchers and professionals in making informed decisions regarding the selection and validation of plasticizers for food packaging applications.

## Regulatory Landscape and Safety Profile

The use of plasticizers in food contact materials is strictly regulated to ensure consumer safety. In the European Union, the primary regulation is Commission Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food. In the United States, the Food and Drug Administration (FDA) regulates food contact substances under Title 21 of the Code of Federal Regulations (21 CFR).

**Dibutyl Adipate** (DBA): DBA is an aliphatic diester that serves as a plasticizer. While it has been assessed for safety in cosmetics, its use in food contact materials is subject to the general safety requirements of regulations like (EU) No 10/2011 and FDA's 21 CFR. Specific migration limits (SMLs) are established for authorized substances to limit their transfer into food. While some adipates are listed, specific SMLs for DBA in all food types are not consistently documented across all regulations and may require a specific risk assessment. Toxicological data from non-food-contact applications suggest low acute toxicity.[1][2][3]

**Alternative Plasticizers:** Several alternatives to traditional phthalate plasticizers are available, including other adipates, citrates, and terephthalates.

- Di(2-ethylhexyl) adipate (DEHA): A commonly used adipate plasticizer with established migration data.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Acetyl tributyl citrate (ATBC): A citrate-based plasticizer known for its good toxicological profile and compatibility with various polymers.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Di(2-ethylhexyl) terephthalate (DEHT): A non-phthalate plasticizer gaining popularity as a safer alternative.

## Performance Comparison of Plasticizers

The performance of a plasticizer is critical for the final properties of the food contact material. Key performance indicators include plasticizing efficiency, mechanical properties, and migration resistance.

### 2.1. Plasticizing Efficiency and Mechanical Properties

Plasticizing efficiency is often evaluated by the reduction in the glass transition temperature (T<sub>g</sub>) of the polymer. A lower T<sub>g</sub> indicates greater flexibility. Mechanical properties such as tensile strength and elongation at break determine the durability of the final product.

Linear adipates, such as DBA, generally exhibit higher plasticizing efficiency compared to their branched counterparts, leading to a greater reduction in T<sub>g</sub>.[\[14\]](#) However, this can sometimes be associated with a decrease in tensile strength. The choice of plasticizer involves a trade-off between flexibility and mechanical strength.

Table 1: Comparative Mechanical Properties of PVC Plasticized with Different Adipates

Property	PVC with Dibutyl Adipate (DBA)	PVC with Branched Adipate	Test Method
Glass Transition Temp. (Tg)	Lower	Higher	DSC
Elastic Modulus	Decreases with increasing plasticizer content	Generally Higher	Tensile Testing
Tensile Strength	Decreases with increasing plasticizer content	Generally Higher	Tensile Testing
Elongation at Break	Increases with increasing plasticizer content	Generally Lower	Tensile Testing

Source: Adapted from studies on PVC gels with DBA and comparative analyses of adipate plasticizers.[\[14\]](#)[\[15\]](#)

## 2.2. Migration Behavior

Migration is the transfer of substances from the food contact material into the food. It is a critical safety parameter and is influenced by the type of plasticizer, the food simulant (representing different food types), temperature, and contact time.

Linear adipates like DBA tend to have higher migration levels than branched or polymeric adipates due to their simpler structure and higher mobility within the polymer matrix.[\[14\]](#) Migration is generally higher into fatty food simulants (like olive oil or isooctane) compared to aqueous or acidic simulants.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[16\]](#)

Table 2: Comparative Migration of Plasticizers into Food Simulants

Plasticizer	Food Simulant	Migration Level	Reference
Di(2-ethylhexyl) adipate (DEHA)	Fatty Foods (e.g., Cheese)	Can exceed 10 mg/dm <sup>2</sup>	<a href="#">[4]</a>
Di(2-ethylhexyl) adipate (DEHA)	Various Retail Foods	1.0 to 212 mg/kg	<a href="#">[5]</a> <a href="#">[6]</a>
Acetyl tributyl citrate (ATBC)	Various Foods (Microwave)	0.4 to 79.8 mg/kg	<a href="#">[9]</a> <a href="#">[13]</a>
Dibutyl adipate (DBA)	General Expectation	Higher than branched adipates	<a href="#">[14]</a>

## Experimental Protocols

### 3.1. Migration Testing

**Objective:** To determine the amount of a specific plasticizer that migrates from a food contact material into food simulants under defined conditions.

**Principle:** The food contact material is exposed to a food simulant for a specified time and at a specific temperature, simulating the intended use. The concentration of the migrant in the simulant is then determined analytically.

**Apparatus:**

- Migration cells
- Incubator or oven for controlled temperature
- Gas chromatograph with mass spectrometer (GC-MS) or flame ionization detector (GC-FID)
- Volumetric flasks, pipettes, and syringes
- Analytical balance

**Reagents:**

- Food simulants as per Regulation (EU) No 10/2011:
  - Simulant A: 10% ethanol (v/v) for aqueous foods
  - Simulant B: 3% acetic acid (w/v) for acidic foods
  - Simulant D2: Vegetable oil (or alternative simulants like isooctane or 95% ethanol for specific applications) for fatty foods
- Internal standard for chromatography
- Extraction solvent (e.g., hexane, diethyl ether)

#### Procedure:

- Sample Preparation: Cut the food contact material into test specimens of a known surface area.
- Exposure: Place the test specimen in a migration cell and add a known volume of the food simulant, ensuring a defined surface area to volume ratio (e.g., 6 dm<sup>2</sup> per 1 kg of food simulant).
- Incubation: Seal the migration cell and incubate at the test conditions specified in Regulation (EU) No 10/2011, which are chosen based on the intended use of the material (e.g., 10 days at 40°C for long-term storage at room temperature).[\[7\]](#)[\[17\]](#)
- Extraction: After incubation, remove the test specimen. Extract the plasticizer from the food simulant using an appropriate solvent. For fatty food simulants, a liquid-liquid extraction or solid-phase extraction may be necessary.
- Analysis: Analyze the extract using GC-MS or GC-FID to determine the concentration of the plasticizer.
- Calculation: Calculate the migration in mg of substance per kg of food simulant (mg/kg) or mg of substance per dm<sup>2</sup> of the contact surface (mg/dm<sup>2</sup>).

### 3.2. Mechanical Properties Testing (Tensile Test)

**Objective:** To determine the tensile strength and elongation at break of the plasticized polymer.

**Principle:** A standardized sample of the material is stretched until it breaks, and the force and elongation are measured.

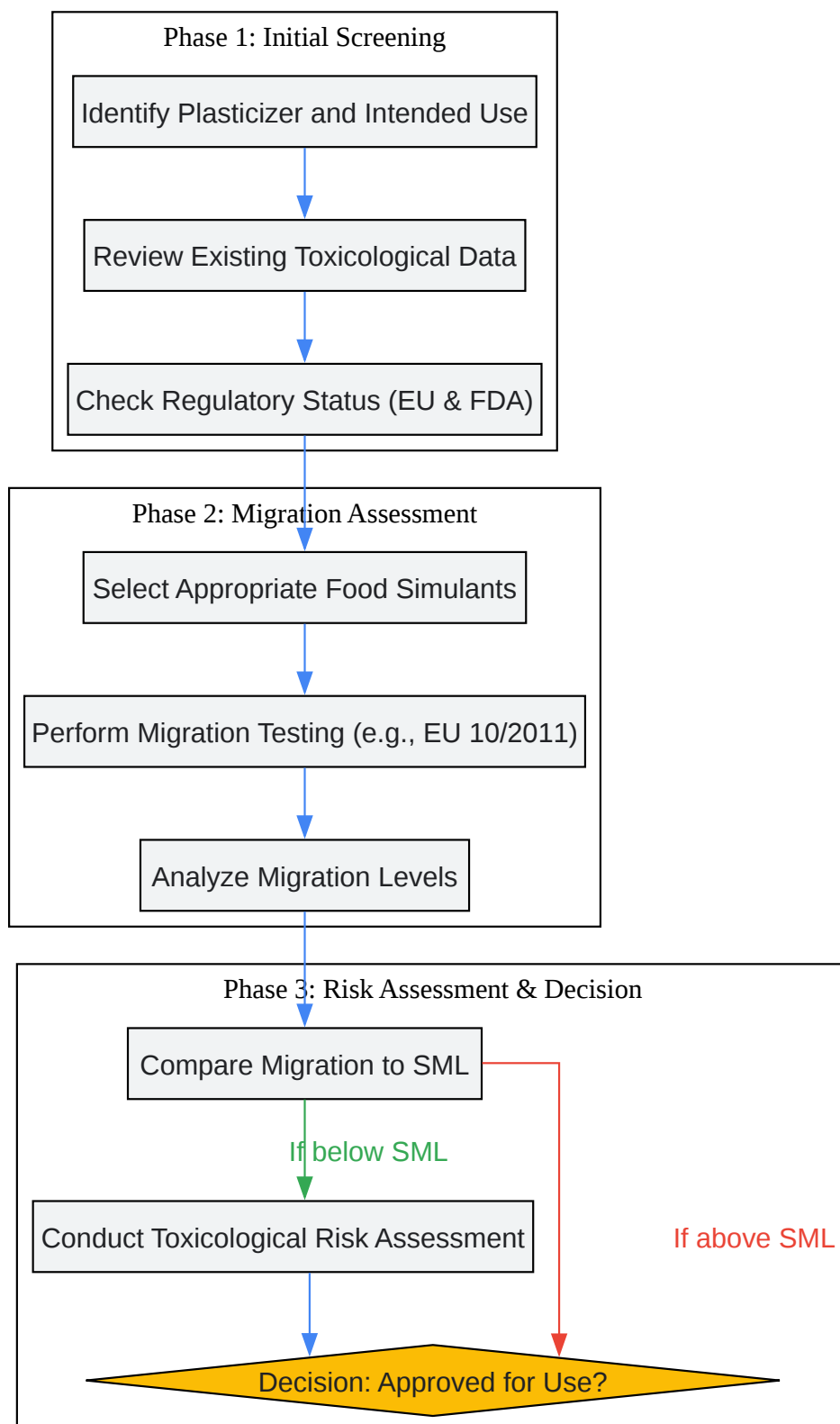
**Apparatus:**

- Universal testing machine with a suitable load cell
- Extensometer
- Die cutter for sample preparation

**Procedure:**

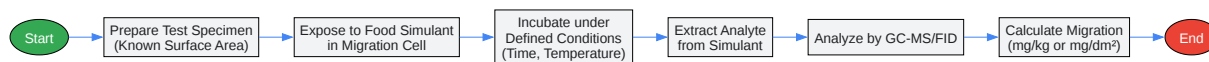
- **Sample Preparation:** Prepare dumbbell-shaped test specimens from the plasticized polymer sheet using a die cutter according to a standard like ASTM D638.
- **Testing:** Mount the specimen in the grips of the universal testing machine.
- **Measurement:** Apply a constant rate of extension until the specimen breaks. Record the force and elongation throughout the test.
- **Calculation:**
  - **Tensile Strength:** The maximum stress the material can withstand before breaking.
  - **Elongation at Break:** The percentage increase in length at the point of fracture.

## Visualizations



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Caption: Workflow for Safety Assessment of a Plasticizer for Food Contact Material.



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Caption: Experimental Workflow for Migration Testing of Plasticizers.

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